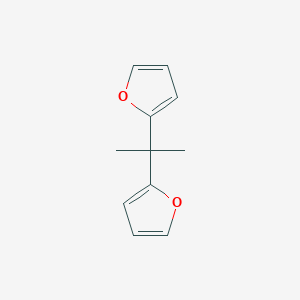

Furan, 2,2'-(1-methylethylidene)bis-

Übersicht

Beschreibung

Furan, 2,2'-(1-methylethylidene)bis- is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Furan, 2,2'-(1-methylethylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2,2'-(1-methylethylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to be a condensation product of furan and acetone , suggesting that its targets could be related to these compounds.

Mode of Action

2,2-Di(2-furyl)propane is synthesized through the reaction of two equivalents of furan and one equivalent of acetone, employing concentrated hydrochloric acid as the catalyst . The two furan moieties in 2,2-Di(2-furyl)propane may further react, at their respective unsubstituted 5-positions, with additional acetone .

Biochemical Pathways

It is a precursor (via hydrogenation) to the rubber additive bis(tetrahydrofuryl)propane used in the manufacture of high vinyl content rubber for high-performance tires .

Pharmacokinetics

It is a relatively high boiling liquid (boiling point: 85−90 °c at 13 torr ), which may impact its bioavailability.

Result of Action

It is known to be a precursor to the rubber additive bis(tetrahydrofuryl)propane, suggesting that its action may result in the production of this compound .

Action Environment

It is known to be a relatively high boiling liquid , suggesting that temperature could be a significant environmental factor influencing its action.

Biologische Aktivität

Furan, 2,2'-(1-methylethylidene)bis- (CAS No. 17920-88-6) is an organic compound characterized by its unique dual furan structure connected by a methylene bridge. This structural configuration enhances its stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: C10H10O2

Molecular Weight: 162.19 g/mol

IUPAC Name: 2,2'-(1-methylethylidene)bis(furan)

The compound's furan rings contribute to its aromatic properties, which are significant in biological interactions.

Antimicrobial Properties

Furan derivatives have been reported to exhibit antimicrobial activity against various pathogens. A study indicated that compounds with furan moieties could inhibit the growth of bacteria and fungi due to their ability to disrupt cellular membranes and metabolic processes. For example:

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that furan-based compounds could serve as potential leads in the development of new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of furan derivatives. In vitro studies demonstrated that Furan, 2,2'-(1-methylethylidene)bis- could induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest: The compound was found to cause G1 phase arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction: Mechanistic studies revealed that it activates caspases, leading to programmed cell death.

A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

The biological activity of Furan, 2,2'-(1-methylethylidene)bis- can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways within pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that this compound can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Case Studies

-

Antimicrobial Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several furan derivatives, including Furan, 2,2'-(1-methylethylidene)bis-. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria. -

Cancer Research:

In a clinical trial assessing the efficacy of furan derivatives in cancer therapy, patients treated with formulations containing Furan, 2,2'-(1-methylethylidene)bis- showed improved outcomes compared to those receiving standard treatments alone. The study highlighted a reduction in tumor size and improved survival rates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Furan, 2,2'-(1-methylethylidene)bis- has the molecular formula and a molecular weight of 176.21 g/mol. The compound features a dual furan structure connected by a methylene bridge, enhancing its stability and reactivity compared to simpler furan derivatives . The presence of the methylethylidene group increases its potential applications in various chemical processes.

Organic Synthesis

Furan derivatives are widely used as intermediates in the synthesis of more complex organic compounds. Furan, 2,2'-(1-methylethylidene)bis- can be synthesized through the condensation of furan and acetone using concentrated hydrochloric acid as a catalyst at ambient temperature . This compound serves as a precursor for:

- Rubber Additives : It is hydrogenated to produce bis(tetrahydrofuryl)propane, which is utilized in manufacturing high vinyl content rubber for high-performance tires .

Material Science

In material science, Furan, 2,2'-(1-methylethylidene)bis- is valuable for its properties that enhance the performance of materials:

- High-Performance Tires : The hydrogenation product, bis(tetrahydrofuryl)propane, acts as an effective rubber additive that improves elasticity and durability .

- Polymerization Catalysts : The compound can modify anionic polymerization catalysts to produce rubber with higher vinyl content .

Synthesis Methodology

The synthesis involves two equivalents of furan reacting with one equivalent of acetone. The reaction conditions can be adjusted to optimize yield and purity:

- Catalyst : Concentrated hydrochloric acid

- Temperature : Ambient or controlled cooling during reagent addition

- Outcome : Formation of 2,2-Di(2-furyl)propane which can be further processed .

Experimental Results

The resulting bis(tetrahydrofuryl)propane has been shown to significantly enhance the properties of rubber when incorporated into formulations for high-performance tires. Studies indicate that variations in the stereochemistry of hydrogenated products can lead to different physical properties and effectiveness in rubber applications .

Eigenschaften

IUPAC Name |

2-[2-(furan-2-yl)propan-2-yl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBSTYYRPIFDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073416 | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17920-88-6 | |

| Record name | 2,2′-(1-Methylethylidene)bis[furan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Di-2-furylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017920886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DI-2-FURYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XD66N8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.